molecular formula C15H28N2O3 B1312627 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine CAS No. 864369-95-9

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Cat. No.: B1312627
CAS No.: 864369-95-9
M. Wt: 284.39 g/mol
InChI Key: ZHDZOXHJFQEDTR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and stringent reaction controls.

Chemical Reactions Analysis

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine finds applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor for drug candidates targeting neurological and cardiovascular diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is primarily related to its ability to interact with biological targets through its morpholine and piperidine rings. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The Boc protecting group ensures stability and selectivity during these interactions, allowing for controlled release and activation of the compound in biological systems .

Comparison with Similar Compounds

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of stability, reactivity, and functional versatility.

Properties

IUPAC Name

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZOXHJFQEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460626
Record name tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864369-95-9
Record name tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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